molecular formula C19H15N5O4 B2401553 3-(5-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1396792-70-3

3-(5-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Cat. No.: B2401553
CAS No.: 1396792-70-3
M. Wt: 377.36
InChI Key: GARDHOYPWVBBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H15N5O4 and its molecular weight is 377.36. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures have been known to exhibit a wide range of pharmacological activities

Biochemical Pathways

Compounds with similar structures have been found to present anti-fibrotic activities . They were found to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound may have a role in the regulation of collagen synthesis and degradation, which are key processes in fibrotic diseases.

Result of Action

Compounds with similar structures were found to present better anti-fibrotic activities than pirfenidone and bipy55′dc . This suggests that the compound may have potential therapeutic effects in the treatment of fibrotic diseases.

Properties

IUPAC Name

3-[5-[1-[2-(1,2-benzoxazol-3-yl)acetyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c25-16(8-14-12-4-1-2-6-15(12)27-22-14)24-9-11(10-24)19-21-17(23-28-19)13-5-3-7-20-18(13)26/h1-7,11H,8-10H2,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARDHOYPWVBBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)C4=NC(=NO4)C5=CC=CNC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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